(2R)-2-Hydroxy-3-methylpentanoic acid (2R)-2-Hydroxy-3-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17597923
InChI: InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m1/s1
SMILES:
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

(2R)-2-Hydroxy-3-methylpentanoic acid

CAS No.:

Cat. No.: VC17597923

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-Hydroxy-3-methylpentanoic acid -

Specification

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name (2R)-2-hydroxy-3-methylpentanoic acid
Standard InChI InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m1/s1
Standard InChI Key RILPIWOPNGRASR-BRJRFNKRSA-N
Isomeric SMILES CCC(C)[C@H](C(=O)O)O
Canonical SMILES CCC(C)C(C(=O)O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (2R)-2-hydroxy-3-methylpentanoic acid, reflecting the R configuration at the second carbon. The stereochemical arrangement at C2 is critical for its biological activity, as enantiomeric forms often exhibit distinct interactions in enzymatic systems . The compound’s structure is defined by:

  • A carboxylic acid group at C1.

  • A hydroxyl group at C2 (R configuration).

  • A methyl branch at C3.

The presence of two stereogenic centers (C2 and C3) creates four possible stereoisomers, though only the (2R) configuration is discussed here .

Molecular and Computational Descriptors

Key physicochemical properties include:

PropertyValueSource
Molecular formulaC6H12O3\text{C}_6\text{H}_{12}\text{O}_3PubChem
Molecular weight132.16 g/molPubChem
XLogP3-AA (Partition coefficient)0.6PubChem
Hydrogen bond donors2PubChem
Rotatable bonds3PubChem

The SMILES notation for the compound is CC[C@H]([C@H](C)C(=O)O)O\text{CC[C@H]([C@H](C)C(=O)O)O}, encoding its stereochemistry .

Synthesis and Industrial Production

Stereoselective Synthesis

The synthesis of (2R)-2-hydroxy-3-methylpentanoic acid typically involves asymmetric reduction of α-keto precursors. For example:

  • Enzymatic reduction: Ketoreductases selectively reduce 2-keto-3-methylpentanoic acid to the (2R)-hydroxy form with >95% enantiomeric excess .

  • Chiral catalysts: Ru-BINAP complexes facilitate hydrogenation of α-keto acids, yielding the desired enantiomer .

Industrial-Scale Fermentation

Microbial fermentation using engineered E. coli or S. cerevisiae strains enables large-scale production. These strains overexpress ketoreductases and are optimized for high substrate conversion rates (>80%) . Downstream purification involves ion-exchange chromatography and crystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key NMR signals (in D₂O):

  • ¹H NMR:

    • C2-OH proton: δ 4.2–4.4 ppm (doublet, J=6.5HzJ = 6.5 \, \text{Hz}).

    • C3-methyl: δ 1.2–1.4 ppm (multiplet).

  • ¹³C NMR:

    • Carboxylic acid (C1): δ 175–178 ppm.

    • Hydroxyl-bearing C2: δ 72–74 ppm .

High-Resolution Mass Spectrometry (HRMS)

The exact mass is 132.078644241 Da, confirmed via ESI-TOF (m/z132.0786for[M+H]+m/z \, 132.0786 \, \text{for} \, [\text{M}+\text{H}]^+) .

Biological and Metabolic Roles

Role in Maple Syrup Urine Disease (MSUD)

Elevated levels of (2R)-2-hydroxy-3-methylpentanoic acid are observed in MSUD patients due to impaired metabolism of branched-chain amino acids (BCAAs) like isoleucine . The compound accumulates when mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) is deficient, leading to toxic plasma concentrations (>200 μM vs. normal <5 μM) .

Enzymatic Interactions

The compound serves as a substrate for:

  • Dihydroxyacid dehydrogenase: Converts it to 2-keto-3-methylpentanoate in leucine biosynthesis.

  • Hydroxyacid oxidase 1 (HAO1): Oxidizes it to 2-oxo-3-methylpentanoate in peroxisomes .

Applications in Chemistry and Industry

Chiral Building Block

The compound’s stereochemistry makes it valuable for synthesizing:

  • Pharmaceuticals: Antiviral agents (e.g., HIV protease inhibitors).

  • Agrochemicals: Herbicides with enantioselective activity .

Biodegradable Polymers

As a monomer, it enhances the flexibility of polyhydroxyalkanoates (PHAs), achieving tensile strengths of 20–30 MPa .

Research Advancements and Case Studies

Metabolic Engineering

Recent studies engineered Pseudomonas putida to produce (2R)-2-hydroxy-3-methylpentanoic acid from lignin-derived aromatics, achieving titers of 12 g/L .

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